

Application Note & Protocol: In Vitro Dissolution Testing of Ixazomib Citrate Capsules

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib citrate, an orally administered proteasome inhibitor, is a critical therapeutic agent in the treatment of multiple myeloma. As a prodrug, it is converted to its active form, ixazomib, under physiological conditions. The in vitro dissolution characteristics of **ixazomib citrate** capsules are a key quality attribute, ensuring consistent drug release and bioavailability. This document provides a detailed protocol for the in vitro dissolution testing of **ixazomib citrate** capsules, based on established methodologies.

Ixazomib citrate is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability[1]. It exhibits high solubility across a broad pH range, including the physiological pH range of 1.2 to 6.85[2]. The capsules are designed for rapid dissolution, with studies showing that over 85% of the drug substance dissolves within 30 minutes[2].

Experimental Protocols

This section details the methodology for performing in vitro dissolution testing of **ixazomib citrate** capsules, including the recommended dissolution parameters and a suitable analytical method for quantification.

Dissolution Testing Protocol



A routine and widely accepted method for the in vitro dissolution testing of **ixazomib citrate** capsules employs the USP Apparatus 1 (Basket Apparatus)[1].

Table 1: Dissolution Parameters for Ixazomib Citrate Capsules

Parameter	Recommended Condition	
Apparatus	USP Apparatus 1 (Baskets)	
Dissolution Medium	0.1 N Hydrochloric Acid (HCl)	
Volume of Medium	500 mL	
Temperature	37 ± 0.5 °C	
Rotation Speed	100 RPM	
Sampling Times	10, 15, 20, 30, 45, and 60 minutes	
Number of Units	12	

Procedure:

- Prepare 500 mL of 0.1 N HCl for each dissolution vessel and maintain the temperature at 37 ± 0.5 °C.
- Place one ixazomib citrate capsule in each of the baskets.
- Lower the baskets into the dissolution medium and immediately begin rotation at 100 RPM.
- At each specified time point, withdraw an aliquot of the dissolution medium from a zone
 midway between the surface of the medium and the top of the rotating basket, not less than
 1 cm from the vessel wall.
- Filter the samples promptly through a suitable filter (e.g., 0.45 μm PVDF).
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.



 Analyze the filtered samples for ixazomib concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Quantification of ixazomib in the dissolution samples can be achieved using a reversed-phase HPLC (RP-HPLC) method with UV detection. The following is a representative method based on published literature[3][4][5].

Table 2: HPLC Parameters for Quantification of Ixazomib

Parameter	Recommended Condition	
Column	C18 (e.g., 4.6 x 150 mm, 5 μm)	
Mobile Phase	Methanol and Water (15:85 v/v)	
Flow Rate	1.0 mL/min	
Injection Volume	10 μL	
Detector	UV at 284 nm	
Column Temperature	Ambient	
Retention Time	Approximately 3.5 minutes	

Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of **ixazomib citrate** reference standard in the dissolution medium. Further dilute to a known concentration representative of the expected concentrations in the dissolution samples.
- Sample Solution: The filtered aliquots from the dissolution testing can be directly injected or diluted with the mobile phase if necessary.

Data Presentation



The results of the dissolution study should be presented as the percentage of the labeled amount of ixazomib dissolved at each time point for each of the 12 capsules tested. The mean, standard deviation, and relative standard deviation (%RSD) should be calculated for each time point.

Table 3: Example of Dissolution Data Summary

Time (minutes)	Mean % Dissolved	Standard Deviation	% Relative Standard Deviation
10	_		
15	_		
20	_		
30	_		
45	_		
60	_		

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro dissolution testing of **ixazomib citrate** capsules.



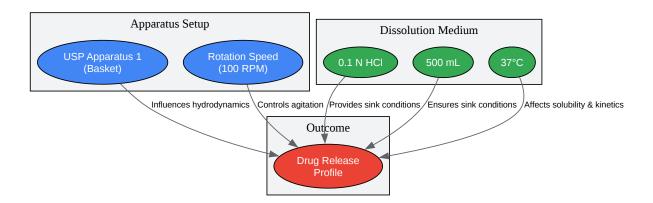
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Caption: Workflow for the in vitro dissolution testing of ixazomib citrate capsules.



Logical Relationship of Dissolution Parameters

The interplay of key parameters ensures a robust and reproducible dissolution test.



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Caption: Key parameters influencing the in vitro dissolution of **ixazomib citrate**.

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